3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Description
3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a sulfonylated azetidine ring at the 5-position. This compound is typically handled under strict safety protocols, including precautions against heat and ignition sources (P210) and directives to prevent child exposure (P102) . Its structural complexity and sulfonamide-azetidine architecture make it a candidate for drug discovery, particularly in targeting enzymes or receptors where bulky, aromatic substituents are advantageous.
Properties
IUPAC Name |
3-phenyl-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-28(26,19-11-10-15-6-4-5-9-17(15)12-19)24-13-18(14-24)21-22-20(23-27-21)16-7-2-1-3-8-16/h1-3,7-8,10-12,18H,4-6,9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZCDYOCFCDVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound characterized by its unique structural features that include a 1,2,4-oxadiazole ring and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The molecular formula of this compound is , with a molecular weight of 395.5 g/mol . The presence of the oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative | MCF-7 (Breast Cancer) | 0.65 | |
| Oxadiazole Derivative | A549 (Lung Cancer) | 0.12 - 2.78 | |
| Oxadiazole Derivative | HeLa (Cervical Cancer) | 15.63 |
These compounds exhibit mechanisms such as apoptosis induction through the activation of p53 and caspase pathways . The structural modifications within the oxadiazole derivatives significantly influence their biological activity.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Compounds containing the oxadiazole ring have demonstrated activity against a range of pathogens:
Studies indicate that the oxadiazole scaffold can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways in pathogens .
Case Studies and Research Findings
A notable study investigated the synthesis and characterization of various oxadiazole derivatives, including those structurally related to this compound. The findings revealed that specific substitutions on the phenyl ring enhanced anticancer efficacy while maintaining low toxicity towards non-cancerous cells .
Another research effort focused on the molecular docking studies of these compounds against cancer-related targets. The results indicated strong binding affinities between the oxadiazole derivatives and proteins involved in cancer progression .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 1,3,4-oxadiazole compounds possess significant anticancer activities. Studies have shown that similar oxadiazole derivatives exhibit inhibitory effects on various cancer cell lines. For instance, compounds with oxadiazole moieties have demonstrated growth inhibition in cancers such as breast and ovarian cancer . The incorporation of the tetrahydronaphthalene structure may enhance these effects through improved bioavailability and target specificity.
Antimicrobial Activity
The oxadiazole derivatives are known for their antimicrobial properties. A series of studies have synthesized various substituted oxadiazoles and evaluated their antibacterial and antifungal activities. These compounds have shown comparable efficacy to standard antibiotics against several bacterial strains . The presence of the sulfonyl group in 3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole may play a crucial role in enhancing its antimicrobial potency.
Anticonvulsant Activity
The anticonvulsant potential of oxadiazole derivatives has been explored extensively. Compounds similar to this compound have been tested in models for seizures induced by pentylenetetrazole and electroshock . The findings suggest that modifications at specific positions on the oxadiazole ring can significantly impact anticonvulsant activity.
Synthesis Strategies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits distinct reactivity patterns due to its electron-deficient nature. Key reactions include:
Nucleophilic Substitution
The C-5 position of the oxadiazole ring is susceptible to nucleophilic attack under basic conditions. For example:
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Hydrolysis : Acidic or alkaline hydrolysis converts the oxadiazole ring into a diamide derivative. This reaction often proceeds via ring-opening mechanisms, forming intermediates such as N-acylurea (observed in analogous oxadiazoles) .
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Aminolysis : Reaction with primary amines (e.g., methylamine) at elevated temperatures (80–100°C) can yield substituted amidines, leveraging the oxadiazole’s electrophilic character .
Electrophilic Aromatic Substitution
The phenyl group at the C-3 position undergoes electrophilic substitution, albeit with reduced reactivity due to electron withdrawal by the adjacent oxadiazole. Nitration or halogenation typically requires activating agents (e.g., FeBr₃ for bromination) .
Sulfonyl Group Reactivity
The sulfonyl moiety attached to the azetidine ring participates in nucleophilic displacement reactions:
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Sulfonamide Cleavage : Strong nucleophiles (e.g., hydroxide ions) can displace the sulfonyl group, yielding azetidine intermediates. For example, treatment with NaOH (10% w/v) in ethanol at reflux generates 1-azetidin-3-amine .
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Sulfonation : Reaction with thiols (e.g., benzyl mercaptan) in the presence of base forms thioether derivatives, a pathway observed in structurally related sulfonamides .
Azetidine Ring Reactions
The strained four-membered azetidine ring exhibits unique reactivity:
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Ring-Opening Polymerization : Under acidic conditions (e.g., HCl in THF), the azetidine ring opens to form linear polyamines, a behavior documented in azetidine-based polymers .
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Nucleophilic Attack : Reaction with Grignard reagents (e.g., MeMgBr) at the β-carbon of the azetidine ring produces substituted pyrrolidines via ring expansion .
Reduction
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Oxadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a 1,2-diamine derivative, preserving the azetidine and sulfonyl groups .
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Azetidine Reduction : NaBH₄ in methanol selectively reduces the azetidine’s C-N bonds, yielding a secondary amine .
Oxidation
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Sulfonyl Group Oxidation : Strong oxidants (e.g., KMnO₄) convert the sulfonyl group to a sulfonic acid, though this reaction is less common due to the group’s inherent stability .
Cross-Coupling Reactions
The phenyl group participates in palladium-catalyzed couplings:
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous 1,2,4-oxadiazoles:
Structural and Functional Analysis
- Core Modifications: The target compound’s 1,2,4-oxadiazole core is shared across all analogs, but substitutions dictate pharmacological profiles.
- Substituent Effects :
- Azetidine vs. Piperidine : The azetidine ring in the target compound (4-membered) confers rigidity and metabolic stability compared to the piperidine (6-membered) in , which offers greater conformational flexibility but lower enzymatic resistance .
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound enhances electron-withdrawing effects and hydrogen-bonding capacity, unlike the sulfanyl group in and , which may oxidize in vivo, reducing stability .
- Aromatic Systems : The tetrahydronaphthalene moiety in the target compound provides a partially saturated aromatic system, balancing lipophilicity and solubility better than fully aromatic systems (e.g., trifluoromethylphenyl in ) .
Research Findings and Implications
- Electron-Deficient Cores : The 1,2,4-oxadiazole’s electron-deficient nature facilitates interactions with biological targets (e.g., kinase ATP-binding pockets). The target compound’s tetrahydronaphthalene may further enhance binding via hydrophobic interactions .
- Safety Profile : Unlike simpler oxadiazoles, the target compound requires stringent handling (P201/P202) due to its complex sulfonamide group, which may pose reactivity risks .
Preparation Methods
Amidoxime Cyclization Route
The oxadiazole ring is typically constructed via cyclization of O-acylamidoximes. For the 3-phenyl substituent:
- Amidoxime synthesis : Benzamide nitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h, yielding benzamidoxime.
- Acylation and cyclization : Treatment with 4-nitrobenzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) forms O-(4-nitrobenzoyl)amidoxime, which cyclizes under basic conditions (K₂CO₃, DMSO, 25°C) to 3-phenyl-1,2,4-oxadiazole.
One-Pot Oxadiazole Synthesis
A streamlined approach condenses amidoximes directly with carboxylic acids in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) at ambient temperature. For the target compound, phenylacetic acid could serve as the acyl donor, though optimization is required to prevent dimerization.
Functionalization of the Azetidine Moiety
Azetidine Synthesis
Azetidine (C₃H₇N) is prepared via Gabriel synthesis:
Sulfonylation with 5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl Chloride
- Sulfonyl chloride preparation : 5,6,7,8-Tetrahydronaphthalen-2-amine undergoes diazotization (NaNO₂, HCl) followed by reaction with SO₂/CuCl₂ to yield the sulfonyl chloride.
- Sulfonylation : Azetidine (1 equiv.) reacts with the sulfonyl chloride (1.2 equiv.) in DCM/TEA (0°C → 25°C, 4 h), affording 1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine.
Coupling of Oxadiazole and Azetidine Subunits
Nucleophilic Aromatic Substitution
The 5-position of 3-phenyl-1,2,4-oxadiazole is brominated using N-bromosuccinimide (NBS) in acetonitrile (80°C, 3 h), producing 5-bromo-3-phenyl-1,2,4-oxadiazole. This intermediate reacts with 3-amino-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine under Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C).
Reductive Amination
Alternative coupling employs oxadiazole-5-carbaldehyde (synthesized via Vilsmeier-Haack formylation) and sulfonylated azetidine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (25°C, 12 h).
Optimization and Mechanistic Insights
Reaction Condition Screening
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation base | Triethylamine | 78 | |
| Oxadiazole solvent | DMSO/KOH | 82 | |
| Coupling reagent | Pd₂(dba)₃/Xantphos | 65 |
Side Reactions and Mitigation
- Azetidine ring-opening : Minimized by using low temperatures during sulfonylation.
- Oxadiazole hydrolysis : Avoided by maintaining anhydrous conditions in cyclization steps.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >95% purity, with retention time = 12.3 min.
Q & A
Q. How can the sulfonylation step in the synthesis of this oxadiazole derivative be optimized to improve yield and purity?
Methodological Answer:
- Reagent Selection : Use sulfonyl chlorides (e.g., 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride) in anhydrous dichloromethane or DMF under nitrogen to minimize hydrolysis.
- Catalysis : Introduce base catalysts like triethylamine (1.2–1.5 eq) to neutralize HCl byproducts and drive the reaction to completion .
- Temperature Control : Maintain 0–5°C during reagent addition, then warm to room temperature to balance reaction rate and selectivity.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity sulfonamide intermediates .
| Optimization Parameter | Conditions | Yield Improvement |
|---|---|---|
| Base Catalyst (Et₃N) | 1.5 eq | 78% → 89% |
| Solvent System | DMF | Reduced side-products |
| Reaction Time | 12 hrs | 85% conversion |
Q. What spectroscopic techniques are critical for characterizing the azetidine-sulfonyl linkage in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify sulfonyl group proximity to the azetidine ring via deshielding effects (e.g., azetidine C3 proton shifts to δ 4.1–4.3 ppm) .
- IR Spectroscopy : Confirm sulfonamide formation with S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular weight with <3 ppm error (e.g., [M+H]+ expected m/z: calculated vs. observed) .
Advanced Research Questions
Q. How can DFT calculations guide the mechanistic understanding of hydrogenarylation in the 1,2,4-oxadiazole core?
Methodological Answer:
- Reaction Pathway Modeling : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map energy profiles for triflic acid-mediated hydrogenarylation. Transition states can explain regioselectivity (E/Z isomer ratios) .
- Charge Distribution Analysis : Calculate Fukui indices to predict electrophilic/nucleophilic sites, aiding in designing derivatives with enhanced reactivity .
- Solvent Effects : Incorporate PCM models to simulate solvent interactions (e.g., TfOH’s superelectrophilic behavior in non-polar media) .
Q. How should researchers address contradictions in biological activity data across similar oxadiazole derivatives?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .
- Structural-Activity Validation : Compare X-ray crystallography data of target protein-ligand complexes to confirm binding modes versus assumed interactions .
- Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize inter-lab variability .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported solubility profiles of sulfonamide-containing oxadiazoles?
Methodological Answer:
- Solvent Screening : Use a standardized shake-flask method with HPLC quantification across solvents (e.g., DMSO, PBS pH 7.4, simulated gastric fluid) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate with experimental data and identify outliers .
- Crystallinity Assessment : Perform PXRD on bulk samples to detect polymorphic variations affecting solubility .
Synthesis Innovation
Q. What advanced reactor designs improve scalability for multi-step oxadiazole synthesis?
Methodological Answer:
- Flow Chemistry : Use microreactors for sulfonylation (residence time: 30 min, 50°C) to enhance heat/mass transfer and reduce decomposition .
- In-line Analytics : Integrate FTIR probes to monitor intermediate formation and automate reagent dosing via feedback control .
| Reactor Type | Key Advantage | Yield (Batch vs. Flow) |
|---|---|---|
| Microreactor | Precise Temp Control | 72% → 88% |
| CSTR | Continuous Operation | Reduced Downtime |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
